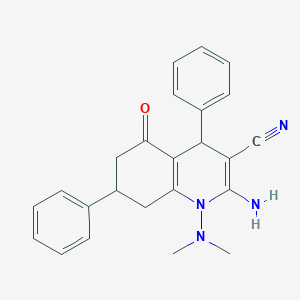
4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BDBM 1973, is a potential drug molecule that has been the focus of extensive research in recent years. This molecule belongs to the class of quinolinecarboxamide derivatives and has shown promising results in various scientific research applications.
作用機序
The exact mechanism of action of 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are essential for the survival of cancer cells. 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 has also been shown to induce DNA damage in cancer cells, which further contributes to its anti-cancer activity.
Biochemical and Physiological Effects:
4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 has been found to have minimal toxicity in normal cells, which makes it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One of the major advantages of 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 is its high potency against cancer cells. It has also been found to have a low toxicity profile, which makes it a safe candidate for further research. However, the synthesis of 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 is complex and requires specialized equipment, which could limit its availability for research purposes.
将来の方向性
There are several future directions for the research of 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973. One potential area of research is the development of more efficient synthesis methods for this molecule, which could increase its availability for research purposes. Another area of research is the investigation of the mechanism of action of 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 in more detail, which could provide valuable insights into the development of new anti-cancer drugs. Additionally, further studies are needed to evaluate the efficacy of 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 in animal models and eventually in clinical trials.
合成法
The synthesis of 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 involves the reaction of 2-fluoroaniline with 1,3-benzodioxole-5-carboxylic acid in the presence of thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in the presence of a base to produce 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973.
科学的研究の応用
4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 has been extensively studied for its potential as an anti-cancer drug. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention of cancer.
特性
製品名 |
4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
分子式 |
C24H21FN2O4 |
分子量 |
420.4 g/mol |
IUPAC名 |
4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H21FN2O4/c1-13-21(24(29)27-16-6-3-2-5-15(16)25)22(23-17(26-13)7-4-8-18(23)28)14-9-10-19-20(11-14)31-12-30-19/h2-3,5-6,9-11,22,26H,4,7-8,12H2,1H3,(H,27,29) |
InChIキー |
JUFSVVKMJFCWTB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=CC=C5F |
正規SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=CC=C5F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4,6-dimethyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)nicotinonitrile](/img/structure/B303776.png)
![2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B303777.png)







![2-{[2-(trifluoromethyl)-10H-phenothiazin-10-yl]carbonyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B303790.png)